molecular formula C32H28N4O2S B11541149 1-[4-(4-ethylphenyl)-3'-(4-methoxyphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone

1-[4-(4-ethylphenyl)-3'-(4-methoxyphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone

Cat. No.: B11541149
M. Wt: 532.7 g/mol
InChI Key: DSEOXDXIBVQBAK-UHFFFAOYSA-N
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Description

1-[4-(4-ETHYLPHENYL)-3’-(4-METHOXYPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is a complex organic compound with a unique spiro structure This compound is characterized by its intricate molecular architecture, which includes multiple aromatic rings and a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-ETHYLPHENYL)-3’-(4-METHOXYPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the phthalazine core: This can be achieved through the condensation of hydrazine with phthalic anhydride under acidic conditions.

    Introduction of the thiadiazole ring: This step involves the cyclization of the phthalazine derivative with a suitable thiadiazole precursor.

    Spiro linkage formation: The spiro linkage is formed through a nucleophilic substitution reaction, where the phthalazine-thiadiazole intermediate reacts with an appropriate electrophile.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-ETHYLPHENYL)-3’-(4-METHOXYPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of nitro groups can produce corresponding anilines.

Scientific Research Applications

1-[4-(4-ETHYLPHENYL)-3’-(4-METHOXYPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 1-[4-(4-ETHYLPHENYL)-3’-(4-METHOXYPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-ETHYLPHENYL)-3’-(4-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE: Similar structure but with a nitro group instead of a methoxy group.

    1-[4-(4-ETHYLPHENYL)-3’-(4-HYDROXYPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

The uniqueness of 1-[4-(4-ETHYLPHENYL)-3’-(4-METHOXYPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE lies in its specific combination of functional groups and spiro structure, which confer distinct chemical reactivity and potential applications. The presence of the methoxy group, in particular, can influence its interactions with biological targets and its overall chemical behavior.

Properties

Molecular Formula

C32H28N4O2S

Molecular Weight

532.7 g/mol

IUPAC Name

1-[4'-(4-ethylphenyl)-4-(4-methoxyphenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone

InChI

InChI=1S/C32H28N4O2S/c1-4-23-14-16-24(17-15-23)30-28-12-8-9-13-29(28)32(35(33-30)25-10-6-5-7-11-25)36(34-31(39-32)22(2)37)26-18-20-27(38-3)21-19-26/h5-21H,4H2,1-3H3

InChI Key

DSEOXDXIBVQBAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C)C5=CC=C(C=C5)OC)C6=CC=CC=C6

Origin of Product

United States

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